molecular formula C12H18BrN B13220255 [1-(4-Bromophenyl)ethyl](butan-2-yl)amine

[1-(4-Bromophenyl)ethyl](butan-2-yl)amine

Cat. No.: B13220255
M. Wt: 256.18 g/mol
InChI Key: VERWMFMRAAXIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)ethylamine is a secondary amine characterized by a 4-bromophenyl group attached to an ethylamine backbone, with a sec-butyl (butan-2-yl) substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₇BrN, with a molecular weight of 263.18 g/mol (calculated based on structural analogs in –12). The compound’s IUPAC name adheres to systematic nomenclature rules, avoiding abbreviations like "benzylamine" or "sec-butylamine" (as emphasized in ).

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3

InChI Key

VERWMFMRAAXIBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the reaction of 4-bromoacetophenone with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)ethylamine may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and efficient.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aryl Bromide

The 4-bromophenyl group enables participation in transition-metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductSupporting Evidence
Suzuki-Miyaura CouplingPd catalyst, aryl boronic acidBiaryl derivativesOrganometallic studies
Buchwald-Hartwig AminationPd/Xantphos, amine nucleophileAryl amine derivativesACS Catalysis work
Stille CouplingPd catalyst, organotin reagentSubstituted aromatic systemsHydroamination precedents

These reactions typically proceed under mild conditions (60–100°C) in polar aprotic solvents like THF or DMF .

Amine-Functional Group Reactivity

The secondary amine participates in acid-base chemistry and nucleophilic reactions:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides .

  • Example:
     1 4 Bromophenyl ethyl butan 2 yl amine+CH3COClCH3CON[(butan 2 yl)(1(4Bromophenyl)ethyl)]\text{ 1 4 Bromophenyl ethyl butan 2 yl amine}+\text{CH}_3\text{COCl}\rightarrow \text{CH}_3\text{CON}[(\text{butan 2 yl})(1-(4-\text{Bromophenyl})\text{ethyl})]

Alkylation

  • Forms tertiary amines via reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3, DMF).

Oxidation

  • Susceptible to oxidation by H2_2O2_2 or mCPBA, potentially forming nitroxide radicals or amine oxides .

Catalytic Hydrofunctionalization

The ethylamine side chain could participate in metal-catalyzed additions to unsaturated bonds:

ProcessCatalyst SystemOutcomeReference
Hydroamination of AlkynesTi or Pd complexesβ-Aminoalkene derivatives
HydroalkylationRu or Co catalystsBranched alkylamine products

Rhodium catalysts (e.g., [RhCl(PPh3_3)3_3]) enable C–H activation for cyclization or coupling .

Photochemical Reactivity

The brominated aromatic system may undergo:

  • Ullmann-Type Coupling : UV irradiation with Cu catalysts forms biphenyl structures .

  • Debromination : Radical-initiated processes using Bu3_3SnH/AIBN .

Stereochemical Considerations

The chiral center at the butan-2-yl group enables asymmetric catalysis. Recent advances in Ru–Li combined catalysts could induce enantioselective transformations at this site .

Key Challenges & Research Gaps

  • No direct experimental data exists for this compound – all predictions derive from structural analogs.

  • Steric hindrance from the branched butan-2-yl group may limit reaction rates in cross-couplings.

  • Competitive reactivity between the amine and bromide requires careful condition optimization.

Scientific Research Applications

1-(4-Bromophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, its bromophenyl group can participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Bromophenyl)ethylamine are compared below with six closely related derivatives, focusing on substituent effects, molecular properties, and reported applications.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features References
1-(4-Bromophenyl)ethylamine N-sec-butyl, 4-BrPh-CH₂CH₂- 263.18 High steric bulk; potential for hydrophobic interactions.
(4-Bromo-3-fluorophenyl)methylamine N-sec-butyl, 3-F-4-BrPh-CH₂- 281.17 Fluorine introduces electronegativity, altering electronic density.
(4-Bromophenyl)methylamine N-isopropyl, 4-BrPh-CH₂- 228.13 Reduced steric hindrance compared to sec-butyl.
1-(4-Bromophenyl)ethylamine N-(3-methoxypropyl), 4-BrPh-CH₂CH₂- 297.20 Methoxy group enhances solubility; potential for H-bonding.
1-(4-Bromophenyl)-4-morpholinobutan-1-amine N-morpholino, 4-BrPh-CH₂CH₂CH₂- 313.22 Morpholine ring improves metabolic stability and bioavailability.
(R)-1-(4-Bromophenyl)ethan-1-amine Unsubstituted amine, 4-BrPh-CH₂- 200.08 Simpler structure; used as a precursor in antibacterial pyrrolopyrimidines.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Morpholine and methoxy groups () may slow oxidative metabolism compared to unsubstituted amines.

Biological Activity

Overview

1-(4-Bromophenyl)ethylamine, also known as 2-(4-bromophenyl)ethylamine, is an organic compound characterized by a bromophenyl group linked to an ethyl chain and a butan-2-yl amine group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of 1-(4-Bromophenyl)ethylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds or ionic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(4-Bromophenyl)ethylamine exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1–64 µg/mL, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (µg/mL)
2aS. aureus1–2
2bS. aureus2
2cS. aureus32–64

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of 1-(4-Bromophenyl)ethylamine derivatives. For example, certain thiazole derivatives bearing similar substituents showed promising results against cancer cell lines such as Caco-2 and A549, with viability reductions observed in treated cells compared to controls. The anticancer activity was noted to be structure-dependent, suggesting that modifications to the compound could enhance efficacy .

Cell LineCompoundViability (%)
Caco-23e54.9
A5493k40.2

Case Studies

  • Antimicrobial Efficacy : A study involving a series of bromophenyl-substituted compounds demonstrated that those with a 4-bromophenyl moiety exhibited superior bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to traditional antibiotics like vancomycin .
  • Anticancer Properties : Another investigation revealed that modifications on the thiazole ring enhanced anticancer activity against Caco-2 cells, with certain derivatives achieving over a 60% reduction in cell viability .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)ethylamine, and how can purity be validated?

Methodological Answer: The synthesis typically involves reductive amination between 4-bromophenethylamine and 2-butanone, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (>98% peak area) and NMR spectroscopy (e.g., absence of unreacted ketone signals at δ 2.1 ppm in 1^1H NMR). For crystalline samples, single-crystal X-ray diffraction (SHELX refinement ) confirms structural integrity. Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z 256.07 (C12_{12}H17_{17}BrN+^+).

Q. How can the stereochemical configuration of the butan-2-yl group be determined experimentally?

Methodological Answer: Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography (SHELXL refinement ) or VCD (Vibrational Circular Dichroism) spectroscopy. For intermediates, Mosher’s ester derivatization followed by 1^1H NMR analysis can assign stereochemistry .

Q. What spectroscopic techniques are critical for characterizing hydrogen bonding interactions in this compound?

Methodological Answer:

  • FT-IR : Detect N–H stretching (3300–3500 cm1^{-1}) and bending modes (1600 cm1^{-1}).
  • Solid-state NMR : 15^{15}N CP/MAS NMR identifies amine proton environments.
  • X-ray crystallography : Graph set analysis (e.g., Etter’s rules ) maps hydrogen-bonded motifs (e.g., R22_2^2(8) rings).

Q. How does the 4-bromophenyl moiety influence the compound’s electronic properties?

Methodological Answer: The bromine substituent introduces σ-electron-withdrawing effects , quantified via Hammett constantsp_p = +0.23). UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions (~270 nm). DFT calculations (B3LYP/6-31G*) predict partial charges on the amine nitrogen, correlating with basicity (pKa_a ~9.5 measured via potentiometric titration) .

Q. What are the stability considerations for long-term storage of this amine?

Methodological Answer: Store under inert atmosphere (Ar/N2_2) at −20°C to prevent oxidation. Degradation is monitored via TLC (silica, Rf_f shift) or GC-MS (detection of bromobenzene byproducts). Amine hydrochloride salts enhance stability; confirm salt formation via XPRD (X-ray powder diffraction) matching to reference patterns .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer: Discrepancies (e.g., bond length deviations >0.02 Å) arise from dynamic effects (e.g., torsional flexibility). Use variable-temperature XRD (100–300 K) to capture conformational averaging. Cross-validate with DFT-optimized geometries (M06-2X/def2-TZVP) and molecular dynamics simulations (AMBER force field) . For NMR, apply EXSY experiments to detect exchange processes between rotamers.

Q. What strategies are effective for analyzing non-covalent interactions in co-crystals of this amine?

Methodological Answer: Design co-crystals with strong hydrogen bond acceptors (e.g., carboxylic acids). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., Br···H contacts). Thermogravimetric analysis (TGA) identifies solvent inclusion, while SC-XRD (SHELXL ) maps supramolecular synthons. For weak interactions (e.g., C–H···π), employ NCI (Non-Covalent Interaction) index plots .

Q. How does this compound behave as a ligand in transition metal complexes?

Methodological Answer: The amine acts as a bidentate ligand via N and aryl Br (if activated). Synthesize Co(II) or Cu(II) complexes (e.g., [Co(C12_{12}H17_{17}BrN)2_2]Cl2_2) and characterize using EPR spectroscopy (g_\perp = 2.06, g_\parallel = 2.28 for Cu) and magnetic susceptibility (Evans method). Single-crystal XRD (SHELXL ) reveals coordination geometry (e.g., octahedral vs. tetrahedral).

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME for LogP (~3.2) and BBB permeability.
  • Molecular Docking : AutoDock Vina screens for binding to CNS targets (e.g., P2X7 receptors ).
  • MD Simulations : GROMACS models blood-brain barrier penetration (100 ns trajectories, CHARMM36 force field).

Q. How can isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) aid mechanistic studies of reactions involving this amine?

Methodological Answer: Synthesize 15^{15}N-labeled analogs via reductive amination with 15^{15}NH4_4OAc. Use 15^{15}N NMR to track reaction intermediates (e.g., imine formation at δ −320 ppm). Deuterated derivatives (C12_{12}H16_{16}BrD2_2N) enable kinetic isotope effect (KIE) studies (e.g., kH_H/kD_D >1.4 indicates proton transfer in rate-limiting steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.